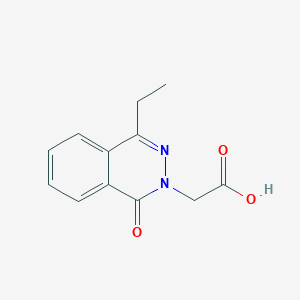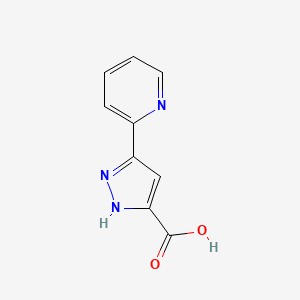
4-(Piperidin-1-yl)butan-1-ol
Übersicht
Beschreibung
4-(Piperidin-1-yl)butan-1-ol: is an organic compound that features a piperidine ring attached to a butanol chain. This compound is of significant interest in organic chemistry due to its versatile applications in various fields, including medicinal chemistry and material science. The presence of both a piperidine ring and a hydroxyl group in its structure allows it to participate in a wide range of chemical reactions, making it a valuable building block for the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-(Piperidin-1-yl)butan-1-ol is used as a building block in the synthesis of various heterocyclic compounds. Its ability to undergo multiple types of chemical reactions makes it a valuable intermediate in organic synthesis .
Biology and Medicine: This compound is explored for its potential pharmacological properties. Piperidine derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound is studied for its potential use in drug development .
Industry: In the industrial sector, this compound is used in the production of polymers and as a solvent in various chemical processes. Its unique structure allows it to act as a stabilizer and modifier in polymer chemistry .
Wirkmechanismus
- The primary target of 4-(Piperidin-1-yl)butan-1-ol is serine/threonine-protein kinase B-raf . This kinase plays a crucial role in cell signaling pathways, particularly the MAPK/ERK pathway.
Target of Action
Pharmacokinetics
Biochemische Analyse
Biochemical Properties
4-(Piperidin-1-yl)butan-1-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, this compound has been shown to interact with the chemokine receptor CCR5, which is involved in the entry of HIV-1 into cells . By binding to CCR5, this compound can inhibit the interaction between the virus and the receptor, potentially preventing infection. Additionally, this compound may interact with other proteins and enzymes involved in cellular signaling pathways, influencing various biochemical processes.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse and depend on the specific cell type and context. In some cell types, this compound can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, by interacting with the CCR5 receptor, this compound can influence the signaling pathways that regulate immune responses and inflammation . This compound may also affect other cellular processes, such as cell proliferation, differentiation, and apoptosis, depending on the specific context and concentration used.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with specific biomolecules, such as receptors, enzymes, and proteins. By binding to these targets, this compound can modulate their activity, leading to changes in cellular function. For example, the binding of this compound to the CCR5 receptor can inhibit the receptor’s interaction with HIV-1, preventing the virus from entering the cell . Additionally, this compound may act as an enzyme inhibitor or activator, altering the activity of enzymes involved in various biochemical pathways. These interactions can lead to changes in gene expression, protein synthesis, and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular responses. The stability of this compound is an important consideration, as degradation can affect its potency and efficacy. Studies have shown that this compound can remain stable under certain conditions, but may degrade over time when exposed to light, heat, or other environmental factors . Long-term effects of this compound on cellular function can include changes in gene expression, protein levels, and cellular metabolism, which may persist even after the compound is no longer present.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary depending on the dosage used. At lower doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism. In some cases, high doses of this compound may cause toxic or adverse effects, such as cell death or tissue damage . It is important to carefully determine the appropriate dosage for specific applications to minimize potential side effects and maximize therapeutic benefits.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, which can modify its structure and influence its activity . The metabolic pathways of this compound can affect its bioavailability, distribution, and elimination from the body. Additionally, this compound may influence metabolic flux and metabolite levels, leading to changes in cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, which can influence its localization and accumulation within cells . The distribution of this compound within tissues can also affect its efficacy and potential side effects. Understanding the transport and distribution mechanisms of this compound can help optimize its use in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, this compound may localize to the plasma membrane, where it can interact with receptors such as CCR5, or to the cytoplasm, where it can modulate enzyme activity and cellular metabolism. The subcellular localization of this compound can affect its interactions with biomolecules and its overall biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
Reduction of 4-(Piperidin-1-yl)butanoic Acid:
-
Nucleophilic Substitution:
Industrial Production Methods:
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in an acidic or basic medium.
Products: Oxidation of the hydroxyl group can yield 4-(Piperidin-1-yl)butanal or 4-(Piperidin-1-yl)butanoic acid.
-
Reduction:
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Reactions are usually performed in an inert atmosphere.
Products: Reduction of 4-(Piperidin-1-yl)butan-1-ol can lead to the formation of 4-(Piperidin-1-yl)butane.
-
Substitution:
Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Conditions: Reactions are carried out under anhydrous conditions.
Products: Substitution of the hydroxyl group can yield 4-(Piperidin-1-yl)butyl halides.
Vergleich Mit ähnlichen Verbindungen
- 4-(Piperidin-1-yl)butanoic acid
- 4-(Piperidin-1-yl)butylamine
- 4-(Piperidin-1-yl)butyl chloride
Comparison: 4-(Piperidin-1-yl)butan-1-ol is unique due to the presence of both a piperidine ring and a hydroxyl group. This combination allows it to participate in a wider range of chemical reactions compared to its analogs. For instance, 4-(Piperidin-1-yl)butanoic acid lacks the hydroxyl group, limiting its reactivity in certain types of reactions. Similarly, 4-(Piperidin-1-yl)butylamine and 4-(Piperidin-1-yl)butyl chloride have different functional groups, which affect their chemical behavior and applications .
Eigenschaften
IUPAC Name |
4-piperidin-1-ylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c11-9-5-4-8-10-6-2-1-3-7-10/h11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRISKTNAYHHICR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00329268 | |
| Record name | 4-(Piperidin-1-yl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4672-11-1 | |
| Record name | 4-(Piperidin-1-yl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1297324.png)


![[1-(4-Chloro-phenyl)-2,5-dioxo-imidazolidin-4-yl]-acetic acid](/img/structure/B1297329.png)


![3-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1297339.png)

![2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B1297344.png)


![3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1297363.png)

